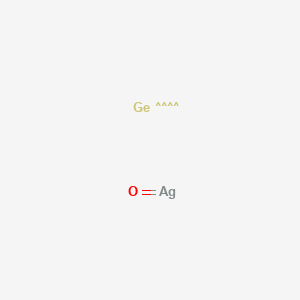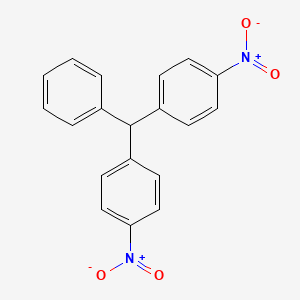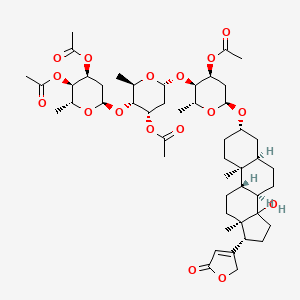
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of chlorine atoms at the 6 and 7 positions, an ethyl group at the 3 position, and a 1,1-dioxide functional group. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine monohydrate. The reaction is carried out under acidic conditions, leading to the formation of the benzothiadiazine ring . The general reaction scheme is as follows:
Formation of 2-formylbenzenesulfonyl chloride: This intermediate is prepared by the reaction of 2-chlorobenzenesulfonyl chloride with a formylating agent.
Cyclization: The 2-formylbenzenesulfonyl chloride undergoes cyclization with hydrazine monohydrate under acidic conditions to form the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Halogen atoms at the 6 and 7 positions can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzothiadiazines depending on the nucleophile used
Scientific Research Applications
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Antimicrobial and Antiviral: Inhibits the growth of microorganisms by interfering with their metabolic processes.
Antihypertensive: Acts as a diuretic, reducing blood pressure by increasing the excretion of sodium and water.
Antidiabetic: Modulates insulin release and improves glucose uptake.
Anticancer: Induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
Chlorothiazide: A diuretic with a similar benzothiadiazine structure but different substitution.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core.
Phthalazinone derivatives: Structurally related compounds with diverse pharmacological activities.
These compounds share some pharmacological properties but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C9H8Cl2N2O2S |
|---|---|
Molecular Weight |
279.14 g/mol |
IUPAC Name |
6,7-dichloro-3-ethyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H8Cl2N2O2S/c1-2-9-12-7-3-5(10)6(11)4-8(7)16(14,15)13-9/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
UNRNDUAMWCGSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


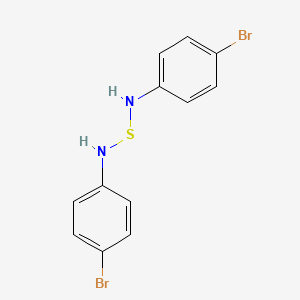
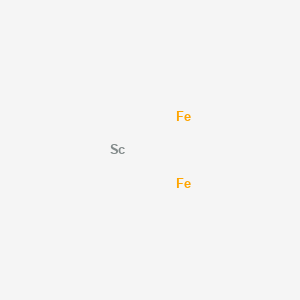


![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
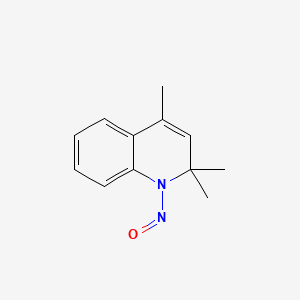
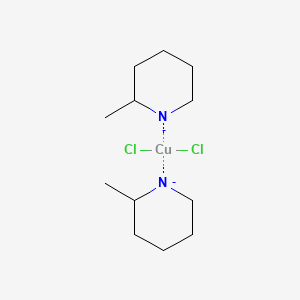
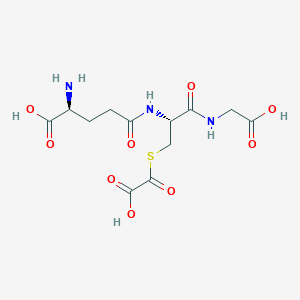
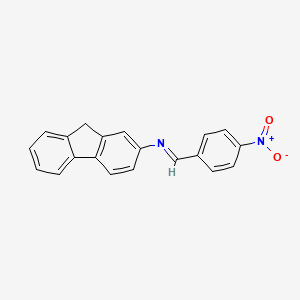
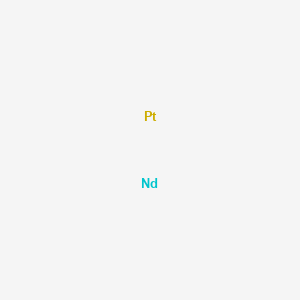
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
